![molecular formula C23H30N2O5S B2427841 Ethyl 2-(3,4-dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 896680-19-6](/img/structure/B2427841.png)
Ethyl 2-(3,4-dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
This compound is a novel series of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton . It is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety .
Synthesis Analysis
The compound was prepared in good yields by palladium-catalyzed arylamination conditions . The synthesis of similar compounds has been reported, involving the use of tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by X-ray crystallographic analysis . The molecular and crystal structure is stabilized by intramolecular hydrogen bonds .Chemical Reactions Analysis
The compound is part of a series of compounds that were evaluated for antiproliferative activity on a panel of cancer cell lines . Their interaction with tubulin at micromolar levels leads to the accumulation of cells in the G2/M phase of the cell cycle and to an apoptotic cell death .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized. For instance, ethyl 2-(4-((1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate is a pale yellow solid with a melting point of 96–98°C .Scientific Research Applications
Synthesis and Heterocyclic Chemistry Applications
Novel Synthesis Methods : Research has demonstrated innovative synthetic approaches to create highly functionalized tetrahydropyridines through phosphine-catalyzed [4 + 2] annulation, where ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon. This method yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent regioselectivity and diastereoselectivities, highlighting the molecule's role in synthesizing complex heterocycles (Zhu, Lan, & Kwon, 2003).
Anticancer Activity : Another application involves utilizing ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a precursor for synthesizing new heterocycles with significant anticancer activity against colon HCT-116 human cancer cell lines, indicating potential pharmaceutical applications (Abdel-Motaal, Alanzy, & Asem, 2020).
Antioxidant Activity : The molecule has also been utilized in synthesizing derivatives with notable antioxidant activities. For instance, synthesis involving reactions with dimethoxytetrahydrofuran and further modifications led to compounds exhibiting antioxidant properties comparable to ascorbic acid, suggesting its utility in developing antioxidant agents (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017).
Antibacterial and Antitubercular Activities : Additionally, the one-pot, microwave-assisted synthesis of novel benzothiazole derivatives, starting from similar molecular frameworks, has shown promising antibacterial, antioxidant, and antitubercular activities, highlighting the molecule's versatility in generating bioactive compounds (Bhoi, Borad, Pithawala, & Patel, 2016).
Mechanism of Action
properties
IUPAC Name |
ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-8-30-21(27)17-14-12-22(2,3)25-23(4,5)18(14)31-20(17)24-19(26)13-9-10-15(28-6)16(11-13)29-7/h9-11,25H,8,12H2,1-7H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTIZBMEYUDTSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3,4-dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate |
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